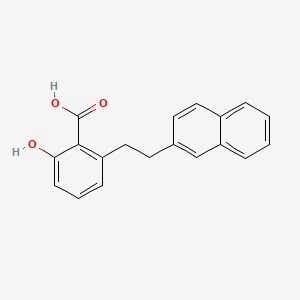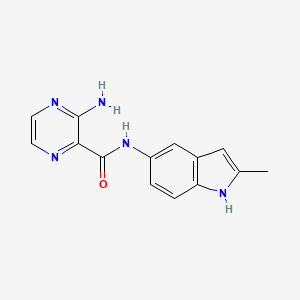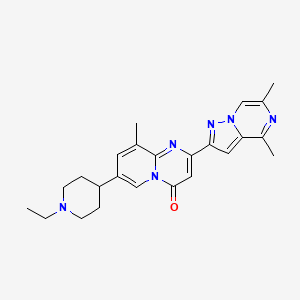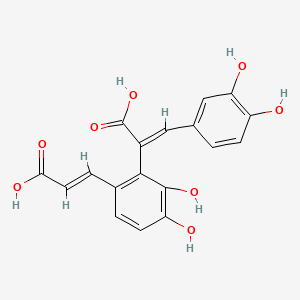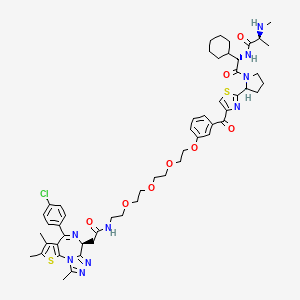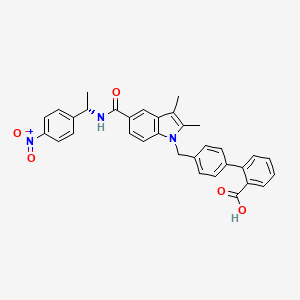
SR1664
説明
Apart from direct peroxisome proliferator-activated receptor γ (PPARγ) agonism, several PPARγ ligands have recently been shown to exert anti-diabetic effects through a second, distinct biochemical function: blocking the obesity-linked phosphorylation of PPARγ by cyclin-dependent kinase 5 (Cdk5) at serine 273.1 This effect requires binding to the PPARγ ligand binding domain, which causes a conformational change that interferes with the ability of Cdk5 to phosphorylate serine 273. SR 1664 is a small molecule that blocks phosphorylation of peroxisome proliferator-activated receptor γ (PPARγ) by cyclin-dependent kinase 5 with an IC50 value of 80 nM (Ki = 28.7 nM) without exhibiting agonist activity at the PPARγ receptor. It demonstrates potent, dose-dependent anti-diabetic effects in obese mice without inducing fluid retention and weight gain or inhibiting bone formation.
SR1664 is a potent and selective PPARγ inhibitor with potential antidiabetic activity. This compound binds to PPARγ and potently inhibits Cdk5-mediated PPARγ phosphorylation (IC50 = 80 nM; Ki = 28.67 nM) without exhibiting PPARγ agonist activity.
科学的研究の応用
肥満関連肝線維症の減少
SR1664は、肥満に関連する肝線維症を効果的に軽減することが判明しました {svg_1}. ある研究では、マウスに脂肪と炭水化物が豊富な食事を与えて脂肪肝と線維症を誘発し、その後this compoundの効果を調べました。 その結果、this compoundはインスリン感受性を改善しませんでしたが、体重増加を引き起こすことなく、肝線維症を効果的に軽減しました {svg_2}.
肝疾患の治療
肥満は、過剰なコラーゲン(線維症)の蓄積など、肝疾患の発症に寄与し、臓器機能不全につながります {svg_3}. This compoundは、ペルオキシソーム増殖因子活性化受容体γ(PPARγ)の選択的モジュレーターであり、肝疾患の治療に有効性が示されています {svg_4}.
肝星細胞活性化の阻害
肝星細胞(HSC)は、線維症においてコラーゲンを産生する主要な肝細胞です {svg_5}. This compoundは、HSCの活性化を抑制することが判明しており、これにより線維症が軽減される可能性があります {svg_6}.
確立された肝線維症の減少
確立された肝線維症のマウス四塩化炭素モデルを用いた研究では、this compoundの投与により、体重増加を伴わずに、総コラーゲン量と1型コラーゲン量が減少しました {svg_7}. これは、this compoundが確立された肝線維症の潜在的な治療法となりうることを示唆しています {svg_8}.
活性化肝星細胞の豊富さの減少
活性化肝星細胞の豊富さは、this compoundの投与によって有意に減少しました {svg_9}. これは、this compoundが肝星細胞の過剰活性化に関連する状態の管理に役割を果たす可能性があることを示唆しています {svg_10}.
肝星細胞の線維化促進表現型の阻害
This compoundは、肝星細胞の線維化促進表現型を阻害することが判明しました {svg_11}. これは、this compoundが、肝星細胞の線維化促進表現型を特徴とする状態の治療に使用できる可能性があることを示唆しています {svg_12}.
これらの知見は、this compoundのようなPPARγ選択的薬物を肝線維症の治療に使用することの根拠となります {svg_13} {svg_14} {svg_15}.
作用機序
Target of Action
SR1664 primarily targets the peroxisome proliferator-activated receptor gamma (PPARγ), a member of the nuclear receptor superfamily . PPARγ is a critical regulator of adipocyte differentiation, maintenance, and function . It also plays a role in the maturation and function of various immune system-related cell types .
Mode of Action
this compound binds to PPARγ and potently inhibits Cdk5-mediated PPARγ phosphorylation . This interaction blocks the obesity-linked phosphorylation of PPARγ at serine 273 , a process linked to insulin resistance .
Biochemical Pathways
The inhibition of PPARγ phosphorylation by this compound impacts several biochemical pathways. PPARγ controls cell proliferation in various tissues and organs, including colon, breast, prostate, and bladder . Dysregulation of PPARγ signaling is linked to tumor development in these organs . By blocking PPARγ phosphorylation, this compound can potentially influence these pathways and their downstream effects.
Pharmacokinetics
While this compound has shown promising results in preclinical studies, its pharmacokinetic properties are less than ideal. The compound has been described as having unfavorable pharmacokinetic properties, which may limit its utility in chronic studies .
Result of Action
Despite its pharmacokinetic limitations, this compound has demonstrated potent antidiabetic activity in murine models of diabetes . It effectively reduced liver fibrosis without causing weight gain .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, diet can play a significant role in the compound’s efficacy. In a study where mice were fed a high fat and high carbohydrate diet to induce fatty liver with fibrosis, this compound effectively reduced liver fibrosis .
生化学分析
Biochemical Properties
SR1664 functions as a PPARγ antagonist, binding to the receptor and inhibiting the phosphorylation of PPARγ by cyclin-dependent kinase 5 (Cdk5) at serine 273. This inhibition is crucial as it prevents the dysregulation of genes associated with insulin resistance. The compound has an IC50 value of 80 nM and a Ki value of 28.67 nM, indicating its high potency . This compound interacts with various biomolecules, including PPARγ itself, and modulates its activity without inducing classical transcriptional agonism. This selective modulation is beneficial as it retains the insulin-sensitizing effects of PPARγ activation while minimizing adverse effects such as weight gain and fluid retention .
Cellular Effects
This compound has been shown to exert significant effects on various cell types, particularly adipocytes and hepatic stellate cells. In adipocytes, this compound enhances insulin sensitivity by blocking the phosphorylation of PPARγ, thereby improving glucose uptake and lipid metabolism . In hepatic stellate cells, this compound reduces the expression of fibrotic markers and collagen production, indicating its potential in mitigating liver fibrosis . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of PPARγ and its downstream targets .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to an alternate site on PPARγ, distinct from the classical ligand-binding domain. This binding blocks the phosphorylation of PPARγ at serine 273 by Cdk5, preventing the dysregulation of insulin-responsive genes . The inhibition of this phosphorylation is sufficient to elicit anti-diabetic effects, as demonstrated in various studies . Furthermore, this compound does not induce the classical agonism of PPARγ, thereby avoiding the adverse effects associated with full agonists .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated stability and sustained activity over time. Studies have shown that this compound retains its inhibitory effects on PPARγ phosphorylation and its insulin-sensitizing properties over extended periods . Additionally, long-term treatment with this compound in animal models has shown a reduction in fibrosis and improved metabolic profiles without significant degradation or loss of efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively improves insulin sensitivity and reduces fibrosis without causing adverse effects . At higher doses, there may be a risk of toxicity or other adverse effects, although these have not been extensively reported in the literature . The optimal dosage of this compound for therapeutic applications remains an area of active research .
Metabolic Pathways
This compound is involved in metabolic pathways related to glucose and lipid metabolism. By modulating the activity of PPARγ, this compound influences the expression of genes involved in these pathways, thereby improving insulin sensitivity and reducing lipid accumulation . The compound also affects metabolic flux and metabolite levels, contributing to its overall therapeutic effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to PPARγ and other cellular components . This targeted distribution is crucial for its selective modulation of PPARγ activity and its therapeutic effects .
Subcellular Localization
This compound’s subcellular localization is primarily within the nucleus, where it interacts with PPARγ and modulates its activity. The compound’s targeting signals and post-translational modifications direct it to specific compartments, ensuring its effective binding and inhibition of PPARγ phosphorylation . This precise localization is essential for its selective modulation of PPARγ and its therapeutic potential .
特性
IUPAC Name |
2-[4-[[2,3-dimethyl-5-[[(1S)-1-(4-nitrophenyl)ethyl]carbamoyl]indol-1-yl]methyl]phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H29N3O5/c1-20-22(3)35(19-23-8-10-25(11-9-23)28-6-4-5-7-29(28)33(38)39)31-17-14-26(18-30(20)31)32(37)34-21(2)24-12-15-27(16-13-24)36(40)41/h4-18,21H,19H2,1-3H3,(H,34,37)(H,38,39)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJDFXNUWZTHIM-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)C(=O)NC(C)C3=CC=C(C=C3)[N+](=O)[O-])CC4=CC=C(C=C4)C5=CC=CC=C5C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N(C2=C1C=C(C=C2)C(=O)N[C@@H](C)C3=CC=C(C=C3)[N+](=O)[O-])CC4=CC=C(C=C4)C5=CC=CC=C5C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H29N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



